![molecular formula C23H22O2 B10843927 4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol](/img/no-structure.png)
4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a pentene chain, which includes a phenyl group and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzaldehyde as the primary starting materials.
Aldol Condensation: The initial step involves an aldol condensation reaction between phenol and benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Hydrolysis and Dehydration: The intermediate undergoes hydrolysis followed by dehydration to form the desired product. The reaction conditions include heating the mixture to a temperature range of 100-150°C under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as acid-activated clay or solid acid catalysts may be employed to improve the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl alcohols.
Substitution: Formation of halogenated phenols.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of 4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol involves its interaction with various molecular targets:
Estrogen Receptors: The compound exhibits estrogenic activity by binding to estrogen receptors, influencing gene expression and cellular functions.
Antioxidant Pathways: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenol groups.
Apoptotic Pathways: The compound may induce apoptosis in certain cell types through the activation of specific signaling pathways, such as the JNK/AMPKα pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
4-(1H-Imidazol-1-yl)phenol: Known for its biological activities and used in various chemical syntheses.
Phenol, 4-[(1E)-2-(4-hydroxyphenyl)diazenyl]-2-methyl-: Exhibits unique chemical properties and applications.
Uniqueness
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities
Eigenschaften
Molekularformel |
C23H22O2 |
---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol |
InChI |
InChI=1S/C23H22O2/c1-2-6-22(17-7-4-3-5-8-17)23(18-9-13-20(24)14-10-18)19-11-15-21(25)16-12-19/h3-5,7-16,24-25H,2,6H2,1H3 |
InChI-Schlüssel |
UTLLHWVRVATSPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.